2-(Azetidin-3-yloxy)-N-isopentylacetamide
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Overview
Description
2-(Azetidin-3-yloxy)-N-isopentylacetamide is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(Azetidin-3-yloxy)-N-isopentylacetamide, can be achieved through the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition between an imine and an alkene component . The reaction typically requires ultraviolet light to initiate the cycloaddition process, leading to the formation of the azetidine ring.
Industrial Production Methods
Industrial production methods for azetidines often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-N-isopentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(Azetidin-3-yloxy)-N-isopentylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-N-isopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yloxy)-N-isopentylpropanamide: This compound has a similar structure but with a different substituent on the nitrogen atom.
2-(Azetidin-3-yloxy)acetic acid: This compound has a carboxylic acid group instead of an amide group.
Uniqueness
2-(Azetidin-3-yloxy)-N-isopentylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its unique combination of an azetidine ring and an isopentylacetamide moiety makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)3-4-12-10(13)7-14-9-5-11-6-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
RFXGMOIRHZFYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)COC1CNC1 |
Origin of Product |
United States |
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